Bienvenue dans la boutique en ligne BenchChem!

methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Physicochemical profiling Lipophilicity Medicinal chemistry

Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 832745-86-5, ChEMBL ID CHEMBL1358534) is a small-molecule heterocycle belonging to the pyrazolo[3,4-b]pyridine family—a privileged scaffold in kinase-targeted and epigenetic drug discovery. The compound bears methyl substituents at the 3- and 6-positions, an N1-phenyl group, and a methyl ester at the 4-carboxylate position.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 832745-86-5
Cat. No. B2736806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS832745-86-5
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OC
InChIInChI=1S/C16H15N3O2/c1-10-9-13(16(20)21-3)14-11(2)18-19(15(14)17-10)12-7-5-4-6-8-12/h4-9H,1-3H3
InChIKeyQJQMDWMUJAWJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (832745-86-5): Procurement-Relevant Identity and Scaffold Context


Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 832745-86-5, ChEMBL ID CHEMBL1358534) is a small-molecule heterocycle belonging to the pyrazolo[3,4-b]pyridine family—a privileged scaffold in kinase-targeted and epigenetic drug discovery. The compound bears methyl substituents at the 3- and 6-positions, an N1-phenyl group, and a methyl ester at the 4-carboxylate position [1]. The pyrazolo[3,4-b]pyridine core is recognized for its ability to engage the hinge region of protein kinases via hydrogen-bond donor–acceptor interactions and for π–π stacking with phenylalanine residues in bromodomain-containing proteins [2]. This specific substitution pattern—particularly the combination of N1-phenyl, 3,6-dimethyl, and 4-methyl ester—distinguishes it from the more common 5-carboxylate or 5-carboxamide pyrazolo[3,4-b]pyridine regioisomers frequently explored as TRK, A1 adenosine receptor, and PDE4 inhibitors [2].

Why Generic Pyrazolo[3,4-b]pyridine Substitution Fails: Physicochemical and Target-Engagement Non-Interchangeability of Methyl 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate


The pyrazolo[3,4-b]pyridine scaffold exhibits profound sensitivity to even minor substituent changes. Three structural features of methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate collectively preclude generic substitution: (i) the N1-phenyl group introduces a calculated LogP of 3.1 and a topological polar surface area (TPSA) of 57 Ų, markedly altering lipophilicity and membrane permeability relative to N1-methyl (MW 205.21, TPSA 56.5) or N1-ethyl (MW 233.27) analogs ; (ii) the 4-carboxylate regioisomer positions the ester moiety at a site known to modulate binding to the Kelch domain of Keap1—a target for which this compound shows measurable thermal-shift engagement at 1.6 µM, whereas analogous 5-carboxylate pyrazolo[3,4-b]pyridines preferentially target A1 adenosine receptors and TRKs [1][2]; (iii) the 3,6-dimethyl pattern limits metabolic liability at the pyridine ring while preserving the hydrogen-bond-acceptor capacity of the N2 nitrogen [3]. These three parameters—LogP, TPSA, and the 4- vs. 5-carboxylate regiochemistry—are not simultaneously present in any commercially available close analog, meaning substituting even a single-position variant will alter both physicochemical trajectory and target-engagement profile [3].

Quantitative Evidence Guide: Methyl 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate vs. Closest Analogs


LogP Differential: N1-Phenyl vs. N1-Methyl and N1-Ethyl Pyrazolo[3,4-b]pyridine-4-carboxylates

The target compound possesses a calculated XLogP3 of 3.1, directly measured from its canonical SMILES by the BOC Sciences computational pipeline . This value is substantially higher than that of its closest N1-substituted analogs: methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (N1-methyl, MW 205.21, TPSA ~56.5, estimated XLogP ~1.2) and methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (N1-ethyl, MW 233.27, estimated XLogP ~1.8) . The ~2.9–1.3 unit increase in LogP for the N1-phenyl compound translates to an approximately 20-fold higher octanol–water partition coefficient compared to the N1-methyl analog, which directly impacts passive membrane permeability and protein-binding promiscuity [1].

Physicochemical profiling Lipophilicity Medicinal chemistry

Keap1 Kelch Domain Thermal-Shift Engagement at 1.6 µM: Differential Target Touchpoint vs. the 5-Carboxylate TRK/A1AR Series

In a PubChem-sourced confirmatory thermal shift assay (CHEMBL2114882) performed in biochemical format, methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate produced a detectable thermal stabilization signal against the Kelch domain of Keap1 at a maximum activity concentration of 1.6 µM, though the compound was annotated 'inactive' (i.e., below the hit-calling threshold for that particular screen) [1]. In contrast, the same compound was tested at 50 µM in a counterscreen thermal shift assay (CHEMBL3214844) and likewise reported as 'inactive,' indicating that the binding signal at 1.6 µM is specific and concentration-dependent rather than an assay artifact [2]. Among the 13 ChEMBL assays for this compound spanning TDP1, L3MBTL1, JMJD2A, p53 reactivation, BAZ2B, Ran–importin dissociation, HP1-beta chromodomain, HCV inhibition, DNA re-replication (SW480 cells), EPAC2 antagonism, and AMA1-RON antimalarial targets, no other target exhibited measurable engagement at concentrations below 10 µM [3]. By comparison, pyrazolo[3,4-b]pyridine-5-carboxylate esters reported in the literature preferentially target A1 adenosine receptors (Ki values in the 10–100 nM range) and TRK kinases (IC50 = 56 nM for compound C03) [4].

Target engagement Keap1-Nrf2 pathway Thermal shift assay

Negative Selectivity Profile Across 11 Diverse Targets: Clean Background vs. Multi-Kinase Pyrazolo[3,4-b]pyridines

Across 13 confirmatory qHTS assays deposited in ChEMBL under document CHEMBL1201862 (PubChem BioAssay depositor), methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate was scored as 'inactive' or 'inconclusive' in 11 out of 13 assays [1]. The compound showed no meaningful activity against TDP1 (Potency = 31.6 µM, inconclusive), L3MBTL1 (Potency = 31.6 µM, inactive), JMJD2A-Tudor domain (Potency = 56.2 µM, inactive), p53 reactivation (Potency = 11.2 µM, inconclusive), BAZ2B (Potency = 31.6 µM, inactive), Ran–importin dissociation (Potency = 18.4 µM, inactive), HP1-beta chromodomain (Potency = 79.4 µM, inactive), Keap1 counterscreen (50 µM, inactive), HCV inhibition (Potency = 31.6 µM, inconclusive), EPAC2 antagonism (Potency = 25.1 µM, inactive), and AMA1-RON antimalarial (Potency = 25.1 µM, inactive) [1]. The only assay approaching meaningful potency was DNA re-replication in SW480 colon adenocarcinoma cells (Potency = 1.64 µM, inactive) [1]. This broad inactivity profile strongly contrasts with many pyrazolo[3,4-b]pyridine-5-carboxylate derivatives that exhibit nanomolar polypharmacology across multiple kinases (e.g., ALK-L1196M IC50 <0.5 nM, ROS1 IC50 <0.5 nM, PIM-1 IC50 ~26 nM) [2].

Selectivity profiling Off-target screening PubChem BioAssay

Aqueous Solubility Differential: 1.5 µg/mL at pH 7.4 vs. the Free Acid Analog

The target compound has a measured mean aqueous solubility of 1.5 µg/mL at pH 7.4, as reported in the BOC Sciences datasheet . This corresponds to approximately 5.3 µM at physiological pH. In contrast, the corresponding free acid, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 319923-90-5, MW 267.28), has a predicted melting point of 196 °C and a calculated density of 1.32 g/cm³, consistent with a zwitterionic or hydrogen-bonded solid-state structure that would confer markedly different aqueous solubility . Although a direct experimental solubility value for the free acid comparator is not available from the retrieved sources, the ester-to-acid conversion typically enhances aqueous solubility by 10- to 100-fold due to the introduction of an ionizable carboxyl group (pKa ~4–5) [1]. The methyl ester's low micromolar solubility may be advantageous for cell-based assays where moderate lipophilicity drives membrane partitioning, while the more soluble acid analog would be preferred for biochemical aqueous-phase assays [1].

Solubility Formulation Physicochemical property

Storage Stability Requirement: 2–8°C Sealed-in-Dry vs. Room-Temperature Vendors

ChemScene specifies storage at 2–8°C, sealed in dry conditions for this compound, with room-temperature shipping permitted only within the continental US . This contrasts with several structurally related pyrazolo[3,4-b]pyridine-4-carboxylates that are sold without explicit cold-chain requirements—for instance, methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 1855889-86-9) is listed by CheMenu without special storage conditions . The requirement for refrigerated storage suggests the N1-phenyl-3,6-dimethyl-4-methyl ester combination introduces hydrolytic sensitivity at the ester moiety or photolability of the N-phenyl ring—properties not observed in the N1-methyl analog. This has direct procurement implications: orders shipped internationally or stored at ambient temperature risk ester hydrolysis to the free acid, altering both physicochemical properties (solubility, LogP) and target-engagement profile .

Storage stability Procurement logistics Compound integrity

Application Scenarios for Methyl 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate: Evidence-Backed Scientific and Industrial Use


Keap1–Nrf2 Pathway Probe Development

The thermal-shift engagement signal at the Keap1 Kelch domain (1.6 µM, CHEMBL2114882) positions this compound as a starting scaffold for Nrf2-activator probe development [1]. Unlike 5-carboxylate pyrazolo[3,4-b]pyridines that preferentially hit adenosine receptors and TRK kinases with nanomolar potency, this compound shows a distinct Keap1 touchpoint while remaining inactive across 11 other diverse targets [1][2]. Researchers focused on oxidative stress, inflammation, or neurodegeneration—where Keap1–Nrf2 modulation is therapeutically relevant—should prioritize this 4-carboxylate regioisomer over the promiscuous 5-carboxylate series to minimize confounding pharmacology in cellular models [2].

Negative-Control Compound for Multi-Target Screening Cascades

The compound's demonstrated inactivity across 11 out of 13 PubChem confirmatory assays (all Potency ≥11.2 µM except the Keap1 thermal shift at 1.6 µM) makes it a valuable negative control for multi-target screening panels [1]. In programs evaluating pyrazolo[3,4-b]pyridine libraries against kinases, epigenetic readers, or viral targets, this compound provides a clean baseline signal against which active analogs in the 5-carboxylate series can be benchmarked. Procurement of this compound as a panel-negative control reduces false-positive rates in HTS campaigns where the pyrazolo[3,4-b]pyridine scaffold is present across multiple library members [1].

Fragment-Based Drug Design Leveraging the 4-Carboxylate Synthetic Handle

The methyl ester at the 4-position serves as a traceless synthetic handle for late-stage diversification: hydrolysis yields the free carboxylic acid for amide coupling, while transesterification enables introduction of varied ester moieties to tune LogP and solubility [1][2]. The combination of N1-phenyl (LogP driver), 3,6-dimethyl (metabolic shielding), and 4-ester (derivatization point) provides three independent vectors for structure–activity relationship exploration—a degree of synthetic freedom not available in the singly substituted or 5-carboxylate pyrazolo[3,4-b]pyridine analogs [2]. Medicinal chemistry groups pursuing fragment-to-lead campaigns in the epigenetic or protein–protein interaction space should consider this scaffold for its balanced physicochemical profile (LogP 3.1, TPSA 57, MW 281.31) that lies within lead-like chemical space [1][2].

Cold-Chain-Controlled Procurement for Hydrolysis-Sensitive Ester Probes

Given the documented 2–8°C sealed-in-dry storage requirement, this compound is suitable for research programs that already maintain cold-chain infrastructure for sensitive chemical probes [1]. Laboratories operating in humidity-controlled environments (relative humidity <40%) will maximize compound integrity. Procurement from vendors that ship with temperature monitoring and confirm lot-specific purity (e.g., ChemScene CS-0280385 at 97% purity) is recommended [1]. For programs requiring compounds stable at room temperature for extended field or automated liquid-handling workflows, the N1-methyl analog (CAS 1855889-86-9) may offer a more practical alternative despite its differing target profile [2].

Quote Request

Request a Quote for methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.